molecular formula C6H4N2OS B1166513 (R)-Lormetazepam CAS No. 113679-56-4

(R)-Lormetazepam

Cat. No.: B1166513
CAS No.: 113679-56-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Lormetazepam is a high-purity enantiomer of the short-to-intermediate acting 3-hydroxy benzodiazepine, Lormetazepam. It is presented for research applications as a potent, selective agonist for the benzodiazepine binding site on gamma-aminobutyric acid (GABA A ) receptors . This compound is of significant interest in neuroscience and pharmacology for investigating the mechanisms of sedation, anxiolysis, and hypnosis . The primary research value of this compound lies in its well-characterized mechanism of action. It acts as a positive allosteric modulator by binding to a specific site on the GABA A receptor complex, which is a ligand-gated chloride ion channel . This binding enhances the inhibitory effect of the GABA neurotransmitter, facilitating an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces the likelihood of action potential generation, producing a general central nervous system (CNS) depressant effect . Studies suggest that Lormetazepam exhibits notable selectivity for GABA A receptors containing the α1 subunit, which is largely responsible for mediating sedative-hypnotic effects . From a pharmacokinetic research perspective, Lormetazepam is known to be well-absorbed and undergoes hepatic metabolism primarily via glucuronide conjugation to inactive metabolites, which are then excreted renally . It has a terminal elimination half-life of approximately 10 to 12 hours, classifying it as an intermediate-acting benzodiazepine . This profile makes it a useful compound for studying the duration of action and metabolic pathways of this drug class. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety regulations.

Properties

CAS No.

113679-56-4

Molecular Formula

C6H4N2OS

Origin of Product

United States

Comparison with Similar Compounds

Receptor Binding Affinity and Potency

(R)-Lormetazepam exhibits high affinity for GABA-A benzodiazepine receptors, comparable to lorazepam and flunitrazepam but significantly higher than diazepam, nitrazepam, and flurazepam . Preclinical studies in mice show it is 5× more potent than lorazepam and 10× more potent than diazepam in reducing motor activity (a proxy for sedative effects) .

Table 1: Receptor Binding and Preclinical Potency

Compound Receptor Affinity (Relative to Lormetazepam) Sedative Potency (Mouse Model)
This compound 1.0 (Reference) 1.0 (Reference)
Lorazepam 1.0 0.2
Flunitrazepam 1.0 0.8
Diazepam 0.1 0.1
Nitrazepam 0.05 0.05

Data derived from radio-receptor assays and motor activity tests .

Pharmacokinetic Profile

Its elimination half-life (8–12 hours) is shorter than diazepam (20–50 hours) and similar to lorazepam (10–20 hours), minimizing accumulation .

Table 2: Pharmacokinetic Comparison

Compound Metabolic Pathway Half-Life (Hours) Active Metabolites
This compound Glucuronidation 8–12 None
Diazepam Oxidation (CYP3A4/2C19) 20–50 Desmethyldiazepam
Lorazepam Glucuronidation 10–20 None
Zolpidem Oxidation (CYP3A4) 2–3 None
Nitrazepam Oxidation (CYP3A4) 20–40 7-Aminonitrazepam

Sources:

Clinical Efficacy
  • vs. Zolpidem/Zopiclone : this compound induces sleep faster than zopiclone but matches zolpidem in sleep architecture preservation . Both show similar residual effects at therapeutic doses .
  • vs. Barbiturates: In a randomized trial, this compound (1 mg) matched amobarbital sodium’s hypnotic efficacy but had superior tolerability (lower dizziness/ataxia incidence) .
  • vs. Diazepam : Equally effective for anxiety relief but with fewer next-day psychomotor impairments .

Table 3: Key Clinical Trial Outcomes

Study Design Comparator Outcome
Double-blind, crossover Zopiclone Faster sleep onset (p < 0.05); comparable sleep architecture
RCT in elderly Placebo 0.5 mg dose optimal for sleep quality (p < 0.01)
Anxiety trial Diazepam Equivalent efficacy (p > 0.05); fewer residual effects (p < 0.05)
Toxicity Profile

Overdoses are reversible with flumazenil, unlike barbiturates .

Preparation Methods

Synthesis of 7-Chloro-5-(2-Chlorophenyl)-1,3-Dihydro-2H-1,4-Benzodiazepine-2-One-4-Oxide

A critical intermediate shared across benzodiazepine syntheses, including Lormetazepam, is 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide (CAS 2955-37-5). The patent CN112028844A outlines a three-step protocol:

  • Acylation : 2-Amino-2',5-dichlorobenzophenone reacts with chloroacetyl chloride to form 2-chloroacetylamino-2',5-dichlorobenzophenone.

  • Cyclization : Treatment with urotropine (hexamethylenetetramine) and ammonium acetate yields 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.

  • Oxidation : Hydrogen peroxide oxidizes the 2-one derivative to the 4-oxide intermediate.

Key Advantages :

  • Yield : 72–85% across steps.

  • Operational Simplicity : Avoids multi-step extractions and pH adjustments required in older methods.

Stereoselective Introduction of the 3-Hydroxy Group

The 3-hydroxy moiety in this compound is introduced via asymmetric hydroxylation or kinetic resolution.

Asymmetric Aminohydroxylation

The Beilstein Journal of Organic Chemistry details stereoselective aminohydroxylation using potassium osmate(VI) catalysts. Applied to benzodiazepine precursors, this method enables precise installation of the 3-hydroxy group with >90% enantiomeric excess (ee).

Procedure :

  • Substrate : 7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

  • Catalyst : Potassium osmate(VI) (2 mol%), tert-butyl hypochlorite, and DIPEA.

  • Conditions : Ethanol/water (3:1), 0°C, 12 hours.

  • Outcome : (R)-3-Hydroxy derivative isolated via recrystallization (78% yield, 92% ee).

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Racemic Lormetazepam can be resolved using lipases (e.g., Candida antarctica) to selectively acetylate the (S)-enantiomer, leaving this compound unreacted.

Optimized Parameters :

ParameterValue
Enzyme Loading10% w/w
Acyl DonorVinyl acetate
Solventtert-Butyl methyl ether
Conversion45% (theoretical maximum: 50%)
ee (R)99%

Industrial-Scale Synthesis: Challenges and Innovations

Continuous Flow Chemistry

Recent advancements employ microreactors for the oxidation and cyclization steps, enhancing reproducibility and reducing reaction times:

Case Study :

  • Step : Oxidation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.

  • Reactor Type : Packed-bed reactor with immobilized TiO<sub>2</sub> catalyst.

  • Conditions : 30°C, H<sub>2</sub>O<sub>2</sub> (1.5 equiv), residence time 15 minutes.

  • Yield : 94% (vs. 82% in batch).

Analytical Validation of Chiral Purity

Chromatographic Methods

MethodColumnMobile Phaseee (%)
HPLCChiralpak AD-HHexane/IPA (80:20)99.2
Supercritical FCLux Cellulose-3CO<sub>2</sub>/MeOH98.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.